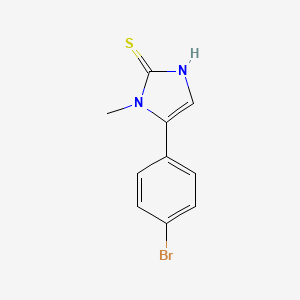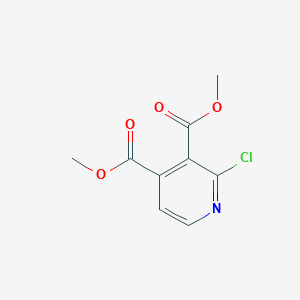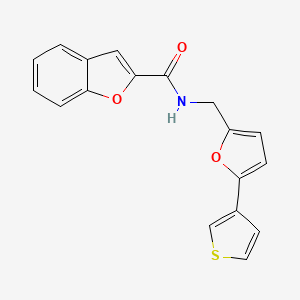![molecular formula C11H13ClN2S B2748762 3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1049769-51-8](/img/structure/B2748762.png)
3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with similar structures often share similar properties. For example, compounds with a thiazole ring, like the one in your compound, are often found in various pharmaceuticals due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its molecular structure. Compounds with similar structures to yours, such as 4(3H)-quinazolinones, have been found to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point and solubility, are determined by its molecular structure. For instance, a compound with a similar structure, 3,4-methylenedioxymethamphetamine, has a melting point of 147-153°C and is soluble in water .Scientific Research Applications
Decarboxylation of Pyruvate by Thiamine Analogues
This study explored the use of thiamine analogues, including derivatives similar to the compound , for the decarboxylation of pyruvate. Thiamine hydrochloride and related compounds were tested without further purification, indicating their potential in biochemical processes (Yount & Metzler, 1959).
Reaction with Isothiocyanates to Access Novel Spiro-Linked Compounds
In this research, compounds like the one reacted with alkyl or aryl isothiocyanates to yield novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones. This demonstrates its utility in synthesizing new chemical structures with potential biological activities (Klásek et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
A series of derivatives including 3-methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene analogs were synthesized and evaluated for their activity against HIV-1 reverse transcriptase. These findings suggest the potential of such compounds in antiviral research (Meleddu et al., 2016).
Synthesis of Thiazole Derivatives
The study focused on the synthesis of thiazole derivatives, including those related to the compound . This work highlights the compound's role in the formation of new chemical entities with potential applications in various fields (Fajkusová & Pazdera, 2005).
Enantioselective Hydrophosphonylation of Cyclic Imines
This research demonstrated the enantioselective hydrophosphonylation of cyclic imines, including thiazoline derivatives. The study underscores the compound's utility in producing pharmaceutically significant molecules with high enantiomeric purities (Gröger et al., 1996).
Synthesis of Thiazolidin-4-ones
The study involved the regioselective synthesis of novel 2-(phosphoryl)methylidenethiazolidine-4-ones. This research highlights the compound's role in synthesizing structurally diverse molecules with potential applications in various scientific fields (Kozlov et al., 2005).
Antimicrobial Activity
The compound was used to synthesize derivatives that were evaluated for their antibacterial activity. This underscores its potential in the development of new antimicrobial agents (Hussein & Azeez, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-9-2-4-10(5-3-9)8-13-6-7-14-11(13)12;/h2-7,12H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIWDZZMCGAPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CSC2=N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)
![(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2748687.png)
![N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2748688.png)



![2-[(cyclopropylmethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B2748695.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2748700.png)
![(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2748701.png)